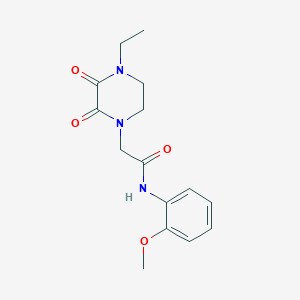

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide

Beschreibung

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a 4-ethyl-2,3-dioxopiperazine ring linked to a 2-methoxyphenyl group via an acetamide bridge. Its molecular formula is C15H19N3O4, with a molecular weight of 305.33 g/mol . The compound’s structural uniqueness lies in the combination of a dioxopiperazine moiety, which is known for conformational flexibility, and the 2-methoxyphenyl group, which may influence solubility and receptor interactions.

Eigenschaften

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-3-17-8-9-18(15(21)14(17)20)10-13(19)16-11-6-4-5-7-12(11)22-2/h4-7H,3,8-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHONZVSSZRQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions to form 2,3-dioxopiperazine.

Ethylation: The 2,3-dioxopiperazine is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate to form 4-ethyl-2,3-dioxopiperazine.

Acylation: The final step involves the acylation of 4-ethyl-2,3-dioxopiperazine with 2-methoxyphenylacetyl chloride in the presence of a base like triethylamine to yield 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamide or piperazine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the acetamide or piperazine moieties.

Substitution: Substituted derivatives at the acetamide or piperazine positions.

Wissenschaftliche Forschungsanwendungen

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.

Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Wirkmechanismus

The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Acetamide Derivatives

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features of Comparable Acetamides

Key Observations :

- Positional Isomerism : The target compound’s 2-methoxyphenyl group distinguishes it from its 3-methoxyphenyl analog (CAS 868680-50-6), which may alter steric effects and hydrogen-bonding capacity .

- Benzothiazole Derivatives : Substitution with a benzothiazole-CF3 group (e.g., EP3348550A1) increases lipophilicity, favoring blood-brain barrier penetration, as seen in CNS-targeting agents .

Key Observations :

Pharmacological Activity

Key Observations :

- The quinazoline-sulfonyl analog (compound 39) demonstrates potent anticancer activity, suggesting that the target compound’s dioxopiperazine ring could be optimized for similar applications .

- GPR139 agonists (e.g., compound 20a) highlight the role of acetamide scaffolds in neurological targets, though the target compound’s dioxopiperazine may confer distinct binding kinetics .

- Chloroacetamide herbicides (e.g., alachlor) emphasize the structural diversity required for agricultural vs. pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.